1-(4-methoxyphenyl)-3-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)urea
Description
1-(4-Methoxyphenyl)-3-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)urea is a urea-based small molecule featuring a 4-methoxyphenyl group linked via a propyl chain to a pyridazinyl scaffold substituted with a phenyl ring.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-3-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-28-18-10-8-17(9-11-18)23-21(27)22-14-5-15-25-20(26)13-12-19(24-25)16-6-3-2-4-7-16/h2-4,6-13H,5,14-15H2,1H3,(H2,22,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLADXADFCHZUJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxyphenyl)-3-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)urea typically involves multi-step organic reactions. A common approach might include:
Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones.
Attachment of the propyl chain: This step involves the alkylation of the pyridazinone core with a suitable propyl halide.
Formation of the urea linkage: The final step involves the reaction of the intermediate with 4-methoxyaniline and an isocyanate to form the urea derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-methoxyphenyl)-3-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Possible applications in materials science for the development of new polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-3-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)urea would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analog: 1-(3,5-Dimethoxyphenyl)-3-(4-Methyl-1H-pyrazol-1-yl)urea (MK13)
- Core Structure : MK13 () shares a urea backbone but differs in substituents. The 3,5-dimethoxyphenyl group (meta-substitution) contrasts with the target compound’s para-methoxyphenyl group, which may alter electronic properties and steric interactions.
- Heterocyclic Component: MK13 incorporates a pyrazole ring, whereas the target compound uses a pyridazine scaffold.
- Pharmacological Implications : Pyrazole-containing ureas like MK13 are often studied for anti-inflammatory or anticancer applications, while pyridazine derivatives may target enzymes like phosphodiesterases or kinases .
Phenothiazine-Linked Urea Derivatives (Compounds 2–4 in )
- Core Structure: These compounds feature a phenothiazine core (a sulfur- and nitrogen-containing tricyclic system) linked to urea via a propyl chain. The target compound replaces phenothiazine with a pyridazinyl-phenyl system, avoiding the phototoxicity and CNS side effects associated with phenothiazines.
- Synthetic Flexibility: The phenothiazine derivatives undergo condensation with aldehydes and further functionalization (e.g., azetidinecarboxamide formation), whereas the target compound’s pyridazine core may offer stability under similar conditions .
Purine-Imidazole Urea Derivative (S24 in )
- Core Structure : S24 combines a purine (a bicyclic adenine analog) with an imidazole-linked urea. The target compound lacks the purine system but retains the urea-propyl-aromatic architecture.
- Target Specificity: S24 was designed as a selective Nek2 inhibitor, leveraging the purine scaffold’s ATP-mimetic properties. The pyridazine-phenyl system in the target compound may instead target non-kinase enzymes or receptors, such as GABAA modulators, where pyridazines are commonly used .
Comparative Data Table
Key Findings and Implications
- Substituent Positioning : The para-methoxy group in the target compound may enhance metabolic stability compared to MK13’s meta-substituted analog, as para-substitution often reduces oxidative degradation .
- Synthetic Challenges : The absence of direct synthesis data for the target compound highlights a gap; however, methods from analogous compounds (e.g., urea-propyl coupling in ) could be extrapolated.
Biological Activity
Overview
1-(4-methoxyphenyl)-3-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)urea is a synthetic organic compound classified as a urea derivative. Its structure features a pyridazinone moiety, which is known for its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : 1-(4-methoxyphenyl)-3-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]urea
- Molecular Formula : C21H22N4O3
- Molecular Weight : 378.43 g/mol
Structural Features
| Feature | Description |
|---|---|
| Functional Groups | Urea, Methoxy, Pyridazine |
| Core Structure | Urea derivative with pyridazinone |
| Substituents | 4-Methoxyphenyl and phenyl groups |
Pharmacological Properties
Research indicates that this compound exhibits several biological activities:
- Analgesic Activity : Similar compounds have shown effectiveness in pain relief through inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in inflammatory processes .
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases .
- Antitumor Activity : Preliminary studies indicate that derivatives of pyridazine compounds may possess antitumor properties, although specific data on this compound's efficacy is limited and requires further investigation.
The proposed mechanism involves the interaction with COX and LOX enzymes, leading to reduced production of pro-inflammatory mediators. This dual inhibition can potentially result in decreased inflammation and pain perception.
Study 1: Analgesic and Anti-inflammatory Effects
In a comparative study involving similar urea derivatives, it was found that compounds with methoxy and phenyl substituents exhibited significant analgesic effects in animal models. The study highlighted the importance of the pyridazine core in enhancing biological activity.
Study 2: In Vitro Evaluation
In vitro assays demonstrated that this compound effectively inhibited COX enzymes at concentrations comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). This finding suggests its potential as a safer alternative with fewer side effects .
Comparative Biological Activities of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Urea derivative with methoxy and pyridazine | Analgesic, Anti-inflammatory |
| N-(3-Chloro-4-methoxyphenyl)-2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)acetamide | Similar structural features | Analgesic, Anti-inflammatory |
| 2-(6-Oxo-3-(m-tolyl)pyridazin-1(6H)-yl)-N-phenethylacetamide | Pyridazinone core | Analgesic activity |
Q & A
Q. Optimization strategies :
- Use catalysts (e.g., palladium for cross-coupling) to enhance yield .
- Purify via column chromatography (silica gel, gradient elution) or recrystallization (solvent: ethanol/water) to achieve >95% purity .
- Monitor reactions using HPLC to track intermediate formation .
Basic: Which spectroscopic methods are critical for structural characterization?
Answer:
- NMR : 1H/13C NMR to confirm substituent positions (e.g., methoxy protons at ~3.8 ppm, pyridazinone carbonyl at ~165 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (calculated: ~405.4 g/mol for C24H23N4O3) .
- X-ray crystallography : Resolve stereochemistry and hydrogen-bonding patterns in the urea moiety .
Advanced: How to resolve contradictions in biological activity data across assays?
Answer: Contradictions often arise from:
- Assay variability : Use standardized protocols (e.g., MTT assay for cytotoxicity, triplicate measurements) .
- Solubility issues : Pre-dissolve in DMSO (≤0.1% final concentration) to avoid aggregation .
- Cell-line specificity : Test across multiple models (e.g., MCF-7 for breast cancer, HEK-293 for toxicity) .
- Statistical validation : Apply ANOVA with post-hoc tests to confirm significance (p<0.05) .
Advanced: What computational approaches predict target binding modes?
Answer:
- Molecular docking : Use AutoDock Vina to model interactions with enzymes (e.g., phosphodiesterase-4 for anti-inflammatory activity) .
- MD simulations : GROMACS for stability analysis (20 ns runs, AMBER force field) .
- QSAR : Correlate substituent electronegativity (e.g., methoxy vs. chloro groups) with IC50 values .
Advanced: How to design a structure-activity relationship (SAR) study?
Answer:
Vary substituents : Synthesize analogs with halogen (Cl, F) or alkyl groups on the phenyl ring .
Modify linkers : Test ethylene vs. propylene chains for flexibility .
Assay panels : Screen for kinase inhibition (EMSA), antibacterial (MIC), and anti-inflammatory (COX-2 ELISA) activity .
Data analysis : Cluster results using PCA to identify key pharmacophores .
Advanced: What are common pitfalls in reaction scale-up?
Answer:
- Exothermic reactions : Use jacketed reactors with temperature control (<5°C for urea coupling) .
- Byproduct formation : Optimize stoichiometry (1.2:1 amine:isocyanate ratio) .
- Solvent selection : Replace THF with acetonitrile for better intermediate solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
